Enantiomer-Specific Pharmacology: (+)-C75 Induces Anorexia via CPT1 Inhibition, While (-)-C75 Is Cytotoxic and Inhibits FAS
In a direct head-to-head comparison of the two C75 enantiomers, (+)-C75 ((2R,3S)-C75) was found to inhibit carnitine palmitoyltransferase 1 (CPT1) and produce anorexia upon administration, whereas (-)-C75 ((2S,3R)-C75) inhibited fatty acid synthase (FAS) activity in vitro and exerted cytotoxic effects on tumor cell lines without affecting food consumption [1]. This stereoselective divergence means that for studies focused on appetite suppression and metabolic regulation, (2R,3S)-C75 is the required enantiomer; using the racemate or the (-)-enantiomer introduces unwanted FAS inhibition and cytotoxicity that can confound results [1].
| Evidence Dimension | Primary pharmacological activity |
|---|---|
| Target Compound Data | (2R,3S)-C75 ((+)-C75): Inhibits CPT1; produces anorexia |
| Comparator Or Baseline | (2S,3R)-C75 ((-)-C75): Inhibits FAS; cytotoxic; no effect on food consumption |
| Quantified Difference | Qualitative difference in mechanism and in vivo effect |
| Conditions | In vitro FAS assay and in vivo rodent models |
Why This Matters
Procuring the correct enantiomer ensures experimental outcomes are driven by the intended mechanism (CPT1 inhibition and anorexia) rather than by confounding cytotoxic effects.
- [1] Makowski K, Mera P, Paredes D, Herrero L, Ariza X, Asins G, Hegardt FG, García J, Serra D. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity. Chirality. 2013 May;25(5):281-7. doi: 10.1002/chir.22139. PMID: 23620264. View Source
